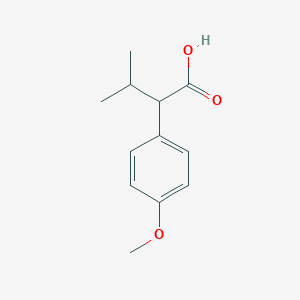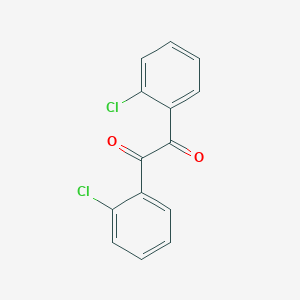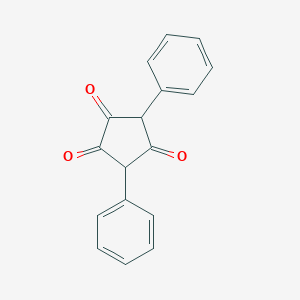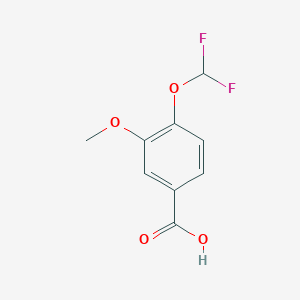
2-(4-Methoxyphenyl)-3-methylbutanoic acid
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)-3-methylbutanoic acid” is a compound that likely contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3). The “2-(4-Methoxyphenyl)” part suggests a methoxy group attached to a phenyl ring at the 4th position, and this whole group is attached at the 2nd position of the butanoic acid .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-3-methylbutanoic acid” would likely show a carboxylic acid group attached to a butane chain, with a methoxy-substituted phenyl ring attached at the 2nd carbon of the butane chain .Chemical Reactions Analysis
As a carboxylic acid, “2-(4-Methoxyphenyl)-3-methylbutanoic acid” could undergo typical acid-base reactions, esterification, and decarboxylation . The presence of the phenyl ring may also allow for electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-3-methylbutanoic acid” would depend on its molecular structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : This compound has been used as a key intermediate in the synthesis of pharmacologically important molecules. For instance, it played a crucial role in the total synthesis of Adda, a unique amino acid in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Additionally, it has been utilized in the synthesis of Aliskiren, a renin inhibitor used for treating hypertension (Andrushko et al., 2008).
Natural Product Isolation and Analysis : Research has identified 2-(4-Methoxyphenyl)-3-methylbutanoic acid as a constituent in various natural products. For example, this compound was identified as a component in the whole herbs of Aster indicus, a plant with several known medicinal properties (Lin et al., 2007).
Structural Analysis and Crystallography : The compound has been studied for its structural properties, including in the field of X-ray crystallography. This includes work on the crystal structure of related amino acids in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Chemical Reactivity and Synthesis Methodology : Studies have also focused on the reactivity and synthesis of derivatives of 2-(4-Methoxyphenyl)-3-methylbutanoic acid. This includes research on Lewis acid-catalyzed reactions and the formation of ketones and lactones, contributing to an understanding of chemical reactivity and synthesis pathways (Tanaka et al., 1988).
Role in Metabolic Studies and Biochemistry : The compound has been implicated in various metabolic studies, including research on organic acids in thermophilic sulfur-dependent anaerobic archaeon, highlighting its relevance in biochemistry and microbiology (Rimbault et al., 1993).
Development of Synthetic Pathways for Pharmaceutical Agents : It has been used in the development of synthetic pathways for pharmaceutical agents, such as the synthesis of a potent PPARpan agonist (Guo et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(12(13)14)9-4-6-10(15-3)7-5-9/h4-8,11H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSOZXBIUKEPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965942 | |
| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylbutanoic acid | |
CAS RN |
51632-31-6 | |
| Record name | 4-Methoxy-α-(1-methylethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51632-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-methoxy-alpha-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051632316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)


![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)



![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)




![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)